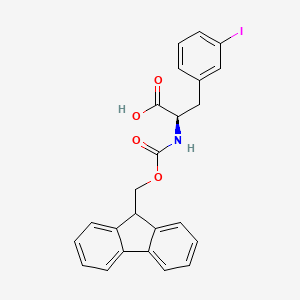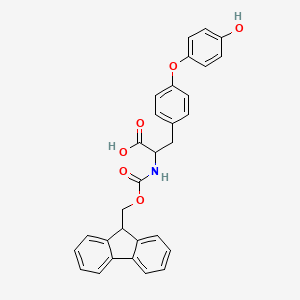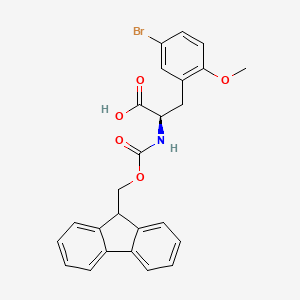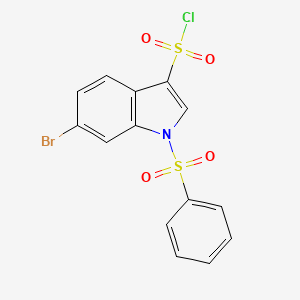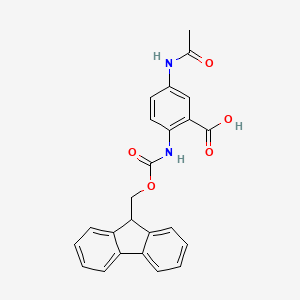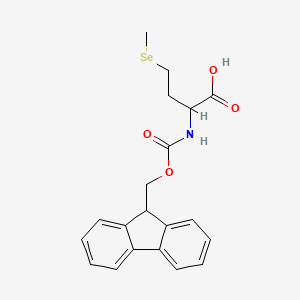
Fmoc-DL-sélénométhionine
Vue d'ensemble
Description
Fmoc-DL-selenomethionine is a compound with the molecular formula C20H21NO4Se . It is used as a building block to create Freidinger Lactam at specific positions in a peptide sequence, hence creating a beta-turn .
Synthesis Analysis
Fmoc-selenomethionine can be introduced under standard conditions. Any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol .Molecular Structure Analysis
The molecular structure of Fmoc-DL-selenomethionine includes a total of 49 bonds. There are 28 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
Fmoc-selenomethionine can be introduced under standard conditions. Any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol .Physical And Chemical Properties Analysis
Fmoc-DL-selenomethionine has a molecular weight of 418.4 g/mol. It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 8 rotatable bonds. Its exact mass and monoisotopic mass are 419.06358 g/mol. It has a topological polar surface area of 75.6 Ų, a heavy atom count of 26, and a complexity of 478 .Applications De Recherche Scientifique
Détermination structurale en synthèse peptidique
Le Fmoc-DL-sélénométhionine est utilisé en synthèse peptidique, où son introduction dans des conditions standard est simple. Il est particulièrement utile pour faciliter la détermination structurale en phase solide et en solution, ainsi que pour étudier les interactions peptide-protéine. La présence de sélénium peut être avantageuse pour réduire tout sélénoxyde formé pendant la synthèse en sélénure .
Formation d'hydrogel supramoléculaire
Le groupe Fmoc, lorsqu'il est attaché à certains peptides comme le Fmoc-FF, peut former des hydrogels supramoléculaires stables. Ces hydrogels sont dus à la formation d'un réseau nanofibrillaire supramoléculaire et ont des applications potentielles en tant que matériaux d'échafaudage pour la croissance cellulaire et l'ingénierie tissulaire .
Applications biomédicales des hydrogels
Les hexapeptides cationiques dérivés du Fmoc ont été utilisés pour créer des hydrogels auto-supportants ayant des applications biomédicales potentielles. Ces hydrogels pourraient être utilisés dans les systèmes d'administration de médicaments, la cicatrisation des plaies et comme échafaudages pour l'ingénierie tissulaire .
Propriétés améliorées des hydrogels
L'ajout d'une fraction Fmoc aux acides aminés et aux peptides a montré qu'il améliorait les propriétés des hydrogels construits à partir de ceux-ci. Ces hydrogels améliorés trouvent un large éventail d'applications, notamment l'administration de médicaments et l'ingénierie tissulaire .
Mécanisme D'action
Target of Action
Fmoc-DL-selenomethionine is a compound that combines the properties of selenomethionine and the 9-fluorenylmethoxycarbonyl (Fmoc) group . Selenomethionine, a naturally occurring amino acid found in some plant materials, plays an essential role as an antioxidant, depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione . The Fmoc group is a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
Selenomethionine, on the other hand, acts as an antioxidant, depleting ROS and aiding in the formation and recycling of glutathione .
Biochemical Pathways
The selenomethionine cycle (SeMTC) is a crucial pathway for the metabolism of selenium . Four enzymes involved in the cycle include S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes play a role in the metabolism of selenium, and their expression levels can be upregulated under selenium stress .
Pharmacokinetics
It is known that the organic form of selenomethionine is more readily absorbed in the human body compared to selenite, the inorganic form of selenium .
Result of Action
The introduction of selenium into proteins via Fmoc-DL-selenomethionine can facilitate solid-phase and solution structural determination and the study of peptide-protein interactions . This is particularly useful in proteomics research .
Action Environment
The action of Fmoc-DL-selenomethionine can be influenced by various environmental factors. For instance, any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol . Additionally, the use of green calcium (II) iodide as a protective agent for the Fmoc protecting group can enable mild orthogonal ester hydrolysis conditions .
Safety and Hazards
Orientations Futures
Fmoc-based peptide synthesis has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923. While the main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJGLAOGAWHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



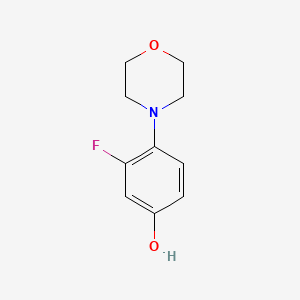
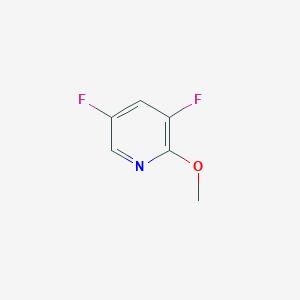
![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)


